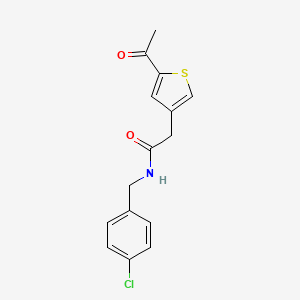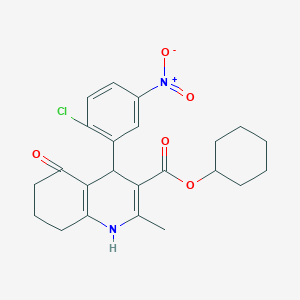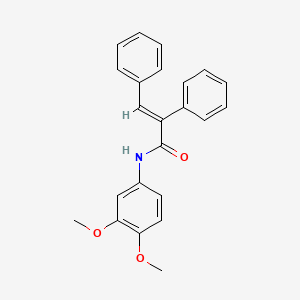
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide, also known as ACTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer. Additionally, 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, one limitation of using 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in lab experiments is that it may have potential side effects that need to be carefully monitored.
将来の方向性
There are several future directions for research on 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide. One area of research could focus on the development of new drugs based on the structure of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide. Another area of research could focus on the potential applications of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to explore the potential side effects of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide and to develop strategies to minimize these side effects.
合成法
The synthesis of 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide involves the reaction of 5-acetyl-3-thiophene carboxylic acid with 4-chlorobenzylamine in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide.
科学的研究の応用
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. 2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-10(18)14-6-12(9-20-14)7-15(19)17-8-11-2-4-13(16)5-3-11/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQOKKPDLILXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(4-chlorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5155817.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)


![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)

![1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B5155909.png)
